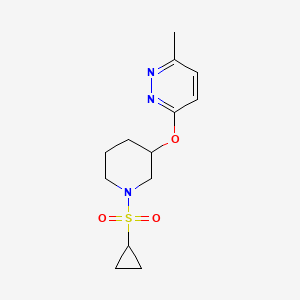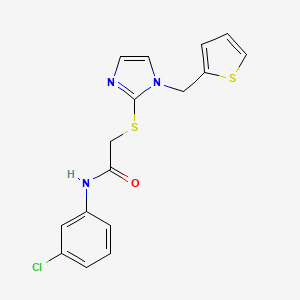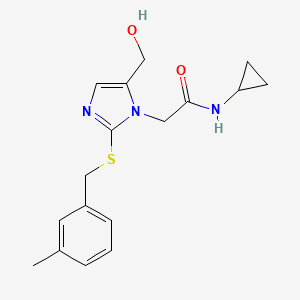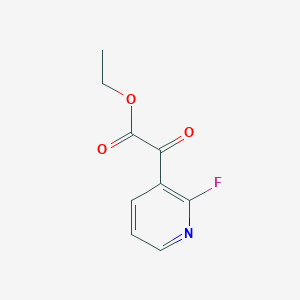![molecular formula C15H17N3 B2465179 2-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 1355500-14-9](/img/structure/B2465179.png)
2-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is introduced via an alkylation reaction using propargyl bromide.
Formation of the Benzodiazole Moiety: The benzodiazole ring is formed through a cyclization reaction involving o-phenylenediamine and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(prop-2-yn-1-yl)piperidin-4-amine
- 1-(prop-2-yn-1-yl)piperidin-4-one
- Propargyl acrylate
Uniqueness
2-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1H-1,3-benzodiazole is unique due to its combination of a piperidine ring, a prop-2-yn-1-yl group, and a benzodiazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
2-(1-prop-2-ynylpiperidin-4-yl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-2-9-18-10-7-12(8-11-18)15-16-13-5-3-4-6-14(13)17-15/h1,3-6,12H,7-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLOBAHCUFUMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dimethylphenyl)-2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2465100.png)
![2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2465103.png)
![Bis[(hexylcarbamothioyl)sulfanyl]nickel](/img/structure/B2465104.png)
![(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2465105.png)

![N-(3-chloro-4-methylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2465108.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-5-carboxamide](/img/structure/B2465114.png)

![1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2465117.png)

